Cistanoside F

Catalog No.
S3019951
CAS No.
M.F
C21H28O13
M. Wt
488.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cistanoside F

Product Name

Cistanoside F

IUPAC Name

[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C21H28O13

Molecular Weight

488.4 g/mol

InChI

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+/t9-,13+,14-,16-,17+,18+,19+,20+,21-/m0/s1

InChI Key

KARNWFDIYRKBOE-BHSPTIPFSA-N

SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O

Solubility

not available

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
  • Quality Control of Astragalus membranaceus: Due to the complex nature of herbal remedies like Astragalus membranaceus, ensuring consistent quality and identifying the plant's origin can be challenging. Research suggests that Cistanoside F, along with other chemical components, can be used as a marker for identifying Astragalus membranaceus. This approach aligns with the "holistic" treatment philosophy of TCM, where the whole plant extract is considered to be medicinally active, rather than isolating individual compounds [].

Cistanoside F is a phenylethanoid glycoside primarily derived from the plant species Cistanche salsa. It is characterized by its complex structure, which includes a phenylpropanoid moiety linked to a sugar component, making it part of a larger family of bioactive compounds known for their diverse pharmacological properties. The molecular formula of Cistanoside F is C21H28O13, and it has garnered attention in both traditional medicine and modern pharmacology due to its potential health benefits .

, including:

  • Oxidation: This process can lead to various oxidized derivatives, which may enhance or alter its biological activity.
  • Hydrolysis: In aqueous environments, Cistanoside F can be hydrolyzed to release its sugar components, potentially affecting its bioavailability and efficacy.
  • Conjugation Reactions: Studies have shown that Cistanoside F can interact with proteins such as bovine serum albumin, indicating possible pathways for its metabolism and transport in biological systems .

Cistanoside F exhibits a range of biological activities:

  • Anti-inflammatory: It has been shown to inhibit the production of nitric oxide in macrophages, suggesting potential use in inflammatory conditions .
  • Antioxidant: The compound displays significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects: Research indicates that phenylethanoid glycosides like Cistanoside F may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

The synthesis of Cistanoside F can be achieved through various methods:

  • Natural Extraction: The primary source is the extraction from Cistanche salsa, where the plant material is processed using solvents such as methanol or ethanol to isolate the compound.
  • Chemical Synthesis: Laboratory synthesis involves the coupling of phenylpropanoid units with sugar moieties through glycosylation reactions. This method allows for the production of analogs and derivatives for further study .

Studies investigating the interactions of Cistanoside F with biological macromolecules have revealed important insights into its pharmacokinetics. Notably, spectroscopic studies have demonstrated that Cistanoside F can bind to proteins like bovine serum albumin, which may influence its distribution and effectiveness within the body . Understanding these interactions is crucial for predicting the compound's behavior in vivo and optimizing its therapeutic potential.

Cistanoside F belongs to a broader class of phenylethanoid glycosides. Here are some similar compounds along with their unique characteristics:

Compound NameSource PlantKey Activities
EchinacosideCistanche deserticolaAnti-inflammatory, antioxidant
ActeosideCistus incanusAntioxidant, neuroprotective
IsoacteosideCistanche salsaAntioxidant, hepatoprotective
Tubuloside ACistanche tubulosaAntimicrobial, anti-inflammatory
SyringinSyringa vulgarisAntioxidant, anti-inflammatory

Uniqueness of Cistanoside F:
Cistanoside F is distinguished by its specific structural features that enhance its solubility and bioactivity compared to other phenylethanoid glycosides. Its unique combination of sugar moieties and phenolic structures contributes to its potent biological effects, making it a subject of interest for further pharmacological studies.

XLogP3

-2.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

488.15299094 g/mol

Monoisotopic Mass

488.15299094 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-04-15

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